molecular formula C20H23ClN2O4 B3010093 N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1706211-83-7

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B3010093
CAS No.: 1706211-83-7
M. Wt: 390.86
InChI Key: PMDMQCHZHBHNTO-UHFFFAOYSA-N
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Description

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound characterized by the presence of both chlorophenyl and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3-chlorophenyl-2-methoxypropylamine and 2-methoxybenzylamine intermediates. These intermediates are then reacted with oxalyl chloride to form the final oxalamide compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can alter the activity of the targets and modulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)acetamide
  • N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)urea

Uniqueness

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4/c1-20(27-3,15-8-6-9-16(21)11-15)13-23-19(25)18(24)22-12-14-7-4-5-10-17(14)26-2/h4-11H,12-13H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDMQCHZHBHNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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